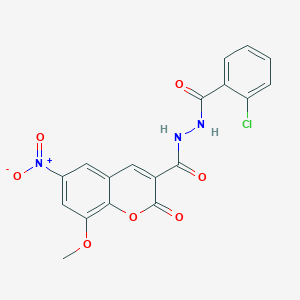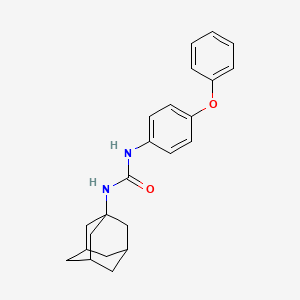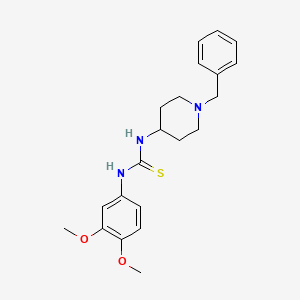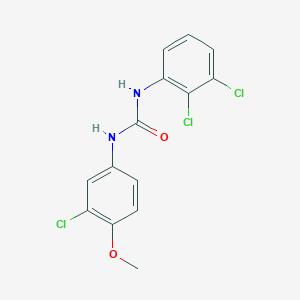
N'-(2-chlorobenzoyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carbohydrazide
Overview
Description
The compound is a derivative of 2H-chromene, also known as chroman, which is a class of organic compounds with a fused ring structure comprising a benzene ring and a pyran ring . The “2-oxo” indicates a carbonyl group (=O) at the 2-position of the chromene structure. The “8-methoxy” and “6-nitro” denote a methoxy (–O–CH3) and a nitro (–NO2) group at the 8- and 6-positions, respectively. The “N’-(2-chlorobenzoyl)” part suggests a 2-chlorobenzoyl group attached to the molecule via a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromene core, followed by various functional group interconversions and substitutions to introduce the methoxy, nitro, and 2-chlorobenzoyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the chromene, with the various substituents attached at the specified positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could potentially be reduced to an amino group . The methoxy group could undergo reactions typical of ethers, while the carbonyl group could participate in various addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like nitro and carbonyl could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards due to the presence of the nitro group, and health hazards if the compound or its degradation products are toxic .
Properties
IUPAC Name |
N'-(2-chlorobenzoyl)-8-methoxy-6-nitro-2-oxochromene-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O7/c1-28-14-8-10(22(26)27)6-9-7-12(18(25)29-15(9)14)17(24)21-20-16(23)11-4-2-3-5-13(11)19/h2-8H,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIVCFJAXDBEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4125512.png)
![N-(4-acetylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B4125520.png)
![(E)-3-pyridin-3-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B4125531.png)
![1-[2-(Butan-2-yl)phenyl]-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B4125539.png)

![methyl 2-{[(2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4125566.png)

![4-methyl-N-[4-({[(4-methylbenzyl)amino]carbonothioyl}amino)phenyl]benzenesulfonamide](/img/structure/B4125574.png)

![N-(2-methoxyethyl)-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4125594.png)
![[4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione](/img/structure/B4125599.png)

![4-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B4125620.png)
